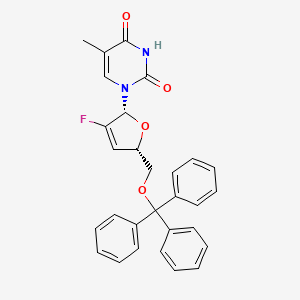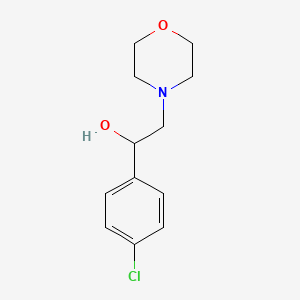
2,2,2,4-tetrachloro-4-phenoxy-4h-1,3,2|E5-benzodioxaphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 30559 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and effectiveness in different chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 30559 involves several steps, starting with the preparation of the necessary precursors. The reaction conditions typically include controlled temperature and pressure settings to ensure the desired product is obtained with high purity. Specific reagents and catalysts are used to facilitate the reactions, and the process may involve multiple purification steps to isolate NSC 30559.
Industrial Production Methods
In an industrial setting, the production of NSC 30559 is scaled up to meet demand. This involves optimizing the synthetic routes to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and advanced purification techniques to ensure the compound is produced efficiently and consistently.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 30559 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: NSC 30559 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds. Substitution reactions can result in a wide range of products depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
NSC 30559 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: NSC 30559 is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.
Wirkmechanismus
The mechanism of action of NSC 30559 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which NSC 30559 exerts its effects.
Vergleich Mit ähnlichen Verbindungen
NSC 30559 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Known for its stability and effectiveness in similar reactions.
NSC 725776 (Indimitecan): Another compound with comparable properties but different applications.
NSC 724998 (Indotecan): Shares some similarities in its chemical structure and reactivity.
NSC 30559 stands out due to its specific reactivity and stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6326-25-6 |
|---|---|
Molekularformel |
C13H9Cl4O3P |
Molekulargewicht |
386.0 g/mol |
IUPAC-Name |
2,2,2,4-tetrachloro-4-phenoxy-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C13H9Cl4O3P/c14-13(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-21(15,16,17)20-13/h1-9H |
InChI-Schlüssel |
HOPJIWVSKNBMPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2(C3=CC=CC=C3OP(O2)(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
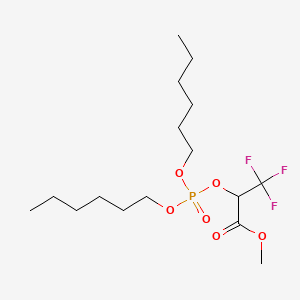
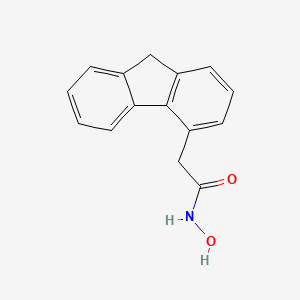
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)
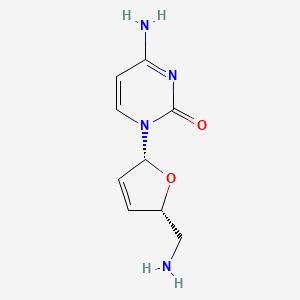
![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
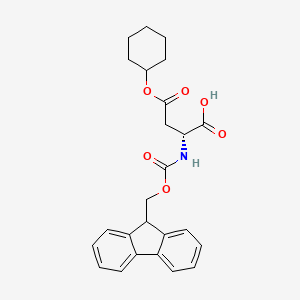
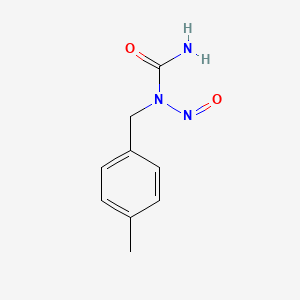
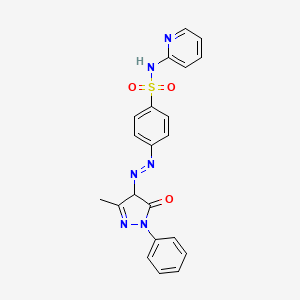
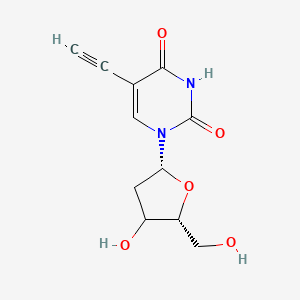
![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
